molecular formula C16H15ClO3 B1608461 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one CAS No. 71193-36-7

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one

Cat. No. B1608461
Key on ui cas rn: 71193-36-7
M. Wt: 290.74 g/mol
InChI Key: SKMXKLIXWSDSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322428

Procedure details

One hundred grams (0.37 mole) of anisoin and 45 ml (0.55 mole) of pyridine were placed in a beaker and heated until the anisoin was completely in solution. After cooling the beaker in an ice bath, a solid was formed. This solid was broken up and then 36 ml (0.50 mole) of thionyl chloride was added with stirring, forming a liquid mixture. After 1 hr, 250 ml water was added and the organic materials extracted with ether, washed with water, dried over Na2SO4 and evaporated to afford a crude oil. Most of the oil was taken up in ether and a residual solid was filtered away. Cooling resulted in a yellow-brown solid which was filtered and collected. Recrystallization again from ether yielded 37.9 g (36%) of a solid. The product had a melting point of about 80°-81° C.
Quantity
0.37 mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)O)=[O:10])[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.N1C=CC=CC=1.S(Cl)([Cl:29])=O.O>CCOCC>[CH3:6][O:5][C:4]1[CH:7]=[CH:8][C:1]([C:9]([CH:11]([Cl:29])[C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)=[O:10])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0.37 mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the beaker in an ice bath
CUSTOM
Type
CUSTOM
Details
a solid was formed
CUSTOM
Type
CUSTOM
Details
forming a liquid mixture
EXTRACTION
Type
EXTRACTION
Details
the organic materials extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a crude oil
FILTRATION
Type
FILTRATION
Details
a residual solid was filtered away
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
resulted in a yellow-brown solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
Recrystallization again from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(C1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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